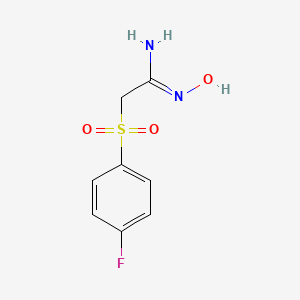

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of β-substituted-trifluoromethyl-ethenes, similar to the target compound, can be efficiently achieved through base-promoted reactions involving O-, N-, and S-nucleophiles with chloro-trifluoropropenes under mild conditions (Meyer & El Qacemi, 2020). These reactions provide a pathway to various fluorinated olefins, which are valuable intermediates in chemical synthesis.

Molecular Structure Analysis

The molecular and supramolecular structures of compounds with similar chloro and trifluoromethyl groups have been established through X-ray diffraction methods. These studies reveal high regio- and stereoselectivities in the formation of these compounds, which is crucial for understanding the 3D arrangement and reactivity of the target compound (Gubaidullin et al., 2004).

Chemical Reactions and Properties

Fluorinated butenolides, closely related to the target compound, demonstrate a range of nucleophilic reactions, including conjugate addition and vinylic halogen displacement. These reactions underline the chemical versatility and reactivity of such compounds, which can be extended to understand the chemical behavior of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal (Paleta et al., 2000).

Physical Properties Analysis

The physical properties, including the hyperpolarizability and molecular electrostatic potential (MEP), of fluorinated compounds similar to the target molecule have been thoroughly investigated using various computational methods. These studies offer insights into the stability, electronic distribution, and potential non-linear optical (NLO) applications of these molecules (Najiya et al., 2014).

Chemical Properties Analysis

The chemical properties of similar fluorinated compounds have been explored, revealing their potential in forming carbo- and heterocycles as well as polyfunctional compounds through reactions with π-nucleophiles. Such properties suggest the reactivity and application scope of 3-Chloro-2-(4-chlorophenyl)-4,4,4-trifluorobut-2-enal in synthetic chemistry (Yakovenko et al., 2015).

Aplicaciones Científicas De Investigación

Sulfonylureas and Related Research

Sulfonylureas, for example, are a class of compounds known for their use in the treatment of type 2 diabetes mellitus. They function by increasing insulin release from the beta cells in the pancreas. The sulfonyl moiety (SO2NH-) present in "2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide" is also central to the activity of sulfonylureas. Research into sulfonylureas has demonstrated various pharmacological effects, including their impact on cardiovascular health and their association with hypoglycemic events in diabetes treatment (Sehra, Sehra, & Sehra, 2011).

Safety And Hazards

The safety data sheet for a similar compound, 4-Fluorophenyl sulfone, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPCRDRACVTHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1F)S(=O)(=O)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938631 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-Fluorophenyl)sulfonyl)-N-hydroxyacetimidamide | |

CAS RN |

175203-76-6 | |

| Record name | (4-Fluorobenzene-1-sulfonyl)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142879.png)

![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)

![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)